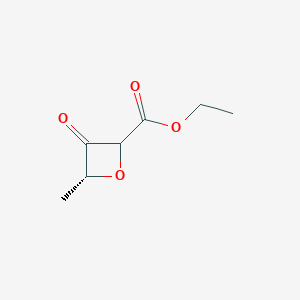
Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate is an organic compound belonging to the class of esters It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
R-COOH+CH3CH2OH→R-COOCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.
化学反应分析
Types of Reactions
Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group in the oxetane ring can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxetane ring and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-oxo-4-methylpentanoate: Similar ester structure but with a different ring system.
Mthis compound: Similar oxetane ring but with a different ester group.
Ethyl 4-methyl-3-oxobutanoate: Similar ester structure but without the oxetane ring.
The uniqueness of this compound lies in its oxetane ring, which imparts distinct chemical properties and reactivity compared to other esters.
属性
IUPAC Name |
ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-10-7(9)6-5(8)4(2)11-6/h4,6H,3H2,1-2H3/t4-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHAYXZIHHZRT-NJXYFUOMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C(O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(=O)[C@H](O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
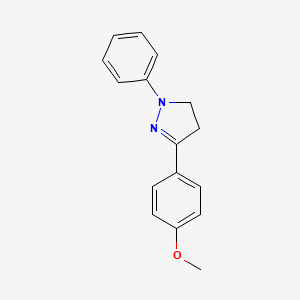
methanone](/img/structure/B2671040.png)

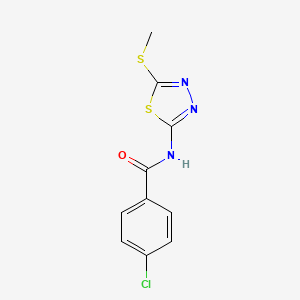
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2671044.png)
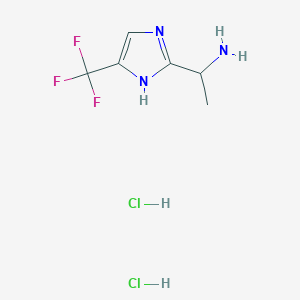
![N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2671046.png)
![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)
![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)
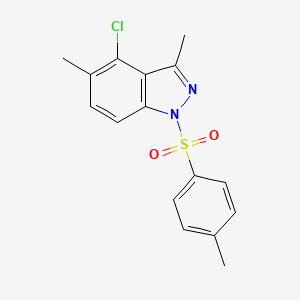
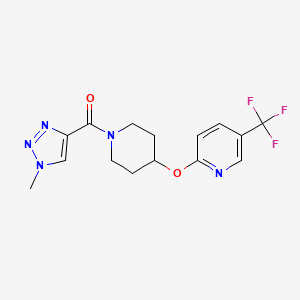
![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B2671051.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)
